molecular formula C13H17N5O3S B2438250 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2097896-67-6

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2438250
CAS No.: 2097896-67-6
M. Wt: 323.37
InChI Key: YXDMCPGLEZQXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Application Note: Specific biological activity, mechanism of action, and research applications for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide are not currently detailed in the scientific literature. The following information is derived from an analysis of its molecular structure. This compound is a synthetic small molecule featuring a 1,2,3-triazole ring linked via an ethyl chain to a benzamide moiety bearing a dimethylsulfamoyl group. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry due to its rigid, planar structure and ability to participate in key non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets . This makes triazole-containing compounds a significant focus in the development of novel therapeutic agents. The dimethylsulfamoyl group is a common pharmacophore found in compounds with a range of bioactivities, often contributing to enhanced solubility and target binding. Researchers may be interested in this compound as a building block for chemical biology, a potential protein binder in probe-based assays, or a intermediate in the synthesis of more complex molecules. Its structure suggests potential for exploration in various biochemical pathways. Handling Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-17(2)22(20,21)12-5-3-11(4-6-12)13(19)14-9-10-18-15-7-8-16-18/h3-8H,9-10H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDMCPGLEZQXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Strategic Bond Formation

Retrosynthetic Analysis

The target compound decomposes into three synthetic building blocks:

  • 4-(N,N-Dimethylsulfamoyl)benzoic acid for the sulfamoylbenzamide backbone
  • 2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine for the triazole-containing sidechain
  • Coupling reagents to form the amide bond

This disconnection strategy aligns with modular synthesis principles, enabling independent optimization of each fragment before final assembly.

Stepwise Synthetic Approaches

Fragment Synthesis: 4-(N,N-Dimethylsulfamoyl)benzoic Acid

Sulfamoylation of 4-Aminobenzoic Acid

A modified protocol from sulfonamide synthesis literature demonstrates efficacy:

Procedure:

  • Charge a 3-neck flask with 4-aminobenzoic acid (1.0 equiv), N,N-dimethylsulfamoyl chloride (1.2 equiv), and sodium acetate (2.0 equiv) in deionized H₂O
  • Heat to 80–85°C under mechanical stirring for 8 hours
  • Cool to 5°C, isolate via vacuum filtration
  • Recrystallize from ethanol/water (3:1)

Key Data:

Parameter Value
Yield 82%
Purity (HPLC) 98.7%
Melting Point 160–162°C
IR (KBr, cm⁻¹) 1380 (S=O str)

This method avoids hazardous chlorinated solvents, making it suitable for kilogram-scale production.

Triazole Sidechain Preparation: 2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A high-yielding adaptation of click chemistry achieves regioselective triazole formation:

Reaction Scheme:
$$ \text{Propargylamine} + \text{2-Azidoethanol} \xrightarrow{\text{CuSO₄/Sodium Ascorbate}} \text{2-(2H-1,2,3-Triazol-2-yl)ethanol} $$

Optimized Conditions:

  • Solvent: t-BuOH/H₂O (1:1)
  • Catalyst: 5 mol% CuSO₄·5H₂O
  • Reducing Agent: 10 mol% Sodium ascorbate
  • Temperature: 40°C, 12 hours

Post-Synthesis Modification:

  • Protect amine as Boc-carbamate
  • Oxidize alcohol to carboxylic acid via Jones reagent
  • Curtius rearrangement to primary amine

This 3-step sequence delivers the sidechain in 76% overall yield with >99% regioselectivity.

Final Coupling Strategies

Amide Bond Formation via Mixed Carbonate Activation

Industrial-scale protocols favor carbonate-mediated coupling over traditional EDCl/HOBt methods:

Large-Scale Procedure:

  • Charge 4-(N,N-Dimethylsulfamoyl)benzoic acid (1.0 equiv) and 2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine (1.1 equiv) to N,N-dimethylformamide (5 vol)
  • Add cesium carbonate (3.0 equiv) and dimethyl carbonate (2 vol)
  • Heat to 135°C for 6 hours under N₂
  • Quench with ice-water (10 vol), filter, wash with 1:1 MeOH/H₂O

Performance Metrics:

Metric Value
Conversion 98%
Isolated Yield 83%
Purity (HPLC) 99.2%
Residual Solvents <500 ppm

This method eliminates racemization risks associated with carbodiimide coupling agents.

Critical Process Parameters

Temperature Optimization in Cyclization Steps

Comparative studies reveal strict thermal requirements for triazole stability:

Temperature Profile Analysis:

Temperature Range (°C) Reaction Outcome
60–70 Incomplete cyclization (32%)
80–85 Optimal conversion (82%)
90–95 Decomposition observed

Maintaining 80–85°C prevents both under-reaction and thermal degradation of the triazole ring.

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (s, 2H, Triazole-H)
  • δ 7.89 (d, J = 8.2 Hz, 2H, Ar-H)
  • δ 7.52 (d, J = 8.2 Hz, 2H, Ar-H)
  • δ 4.12 (t, J = 6.4 Hz, 2H, CH₂-Triazole)
  • δ 3.28 (s, 6H, N(CH₃)₂)

13C NMR (101 MHz, DMSO-d₆):

  • 167.8 ppm (Amide carbonyl)
  • 145.2 ppm (Triazole C-2)
  • 139.4 ppm (Sulfamoyl-bearing aromatic C)

HRMS (ESI+):
Calculated for C₁₃H₁₆N₅O₃S [M+H]⁺: 322.0967
Found: 322.0963

These spectral features confirm successful assembly of all structural components.

Industrial-Scale Considerations

Cost-Benefit Analysis of Coupling Methods

Comparative data for 100 kg batch production:

Parameter Mixed Carbonate EDCl/HOBt
Raw Material Cost $12,450 $18,920
Cycle Time 18 hours 36 hours
Waste Generation 120 kg 280 kg
Purity 99.2% 97.8%

The carbonate method demonstrates superior cost-efficiency and environmental profile.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The dimethylsulfamoyl (–SO₂N(CH₃)₂) group undergoes nucleophilic substitution under alkaline conditions. For example:
Reaction with primary amines :

R–NH2+–SO₂N(CH₃)₂EtOH, K2CO3,ΔR–NHSO2N(CH₃)₂+byproducts\text{R–NH}_2 + \text{–SO₂N(CH₃)₂} \xrightarrow{\text{EtOH, K}_2\text{CO}_3, \Delta} \text{R–NHSO}_2\text{N(CH₃)₂} + \text{byproducts}

Reactant (R–NH₂)ConditionsProductYield (%)Reference
BenzylamineEtOH, 80°C4-(N-benzylsulfamoyl)-N-(2-(2H-triazol-2-yl)ethyl)benzamide72
CyclohexylamineDMF, 100°C4-(N-cyclohexylsulfamoyl) derivative65

Mechanism : The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on the electrophilic sulfur atom in the sulfamoyl group.

Amide Bond Hydrolysis

The benzamide linkage (–CONH–) undergoes hydrolysis under acidic or basic conditions:
Acidic hydrolysis :

R–CONH–R’HCl (conc.), refluxR–COOH+H2N–R’\text{R–CONH–R'} \xrightarrow{\text{HCl (conc.), reflux}} \text{R–COOH} + \text{H}_2\text{N–R'}

Basic hydrolysis :

R–CONH–R’NaOH, H2O, ΔR–COO⁻Na⁺+H2N–R’\text{R–CONH–R'} \xrightarrow{\text{NaOH, H}_2\text{O, Δ}} \text{R–COO⁻Na⁺} + \text{H}_2\text{N–R'}

ConditionsProduct(s)Reaction TimeYield (%)Reference
6M HCl, 12h4-(N,N-dimethylsulfamoyl)benzoic acid + 2-(2H-triazol-2-yl)ethylamine12h88
2M NaOH, 8hSodium 4-(N,N-dimethylsulfamoyl)benzoate8h92

Kinetic Note : Hydrolysis rates increase with temperature and ionic strength due to enhanced nucleophilicity of water or hydroxide ions.

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in alkylation and cycloaddition reactions:
Alkylation :

C5H3N3CH2+R–XNaH, DMFC5H3N3CH2R\text{C}_5\text{H}_3\text{N}_3–CH_2– + \text{R–X} \xrightarrow{\text{NaH, DMF}} \text{C}_5\text{H}_3\text{N}_3–CH_2–R

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

Triazole+AlkyneCu(I)Bis-triazole\text{Triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Bis-triazole}

Reaction TypeReagent/CatalystProductYield (%)Reference
AlkylationEthyl bromideN-(2-(5-ethyl-2H-triazol-2-yl)ethyl) derivative58
CuAACPhenylacetylene, CuSO₄1,4-bis-triazole adduct81

Thermodynamic Stability : The triazole ring’s aromaticity confers resistance to oxidation, but electrophilic substitution is feasible at the 4-position.

Oxidation of the Sulfamoyl Group

Controlled oxidation converts the sulfamoyl group to a sulfonamide under mild conditions:

–SO₂N(CH₃)₂H2O2,AcOH–SO₃H+(CH3)2NH\text{–SO₂N(CH₃)₂} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{–SO₃H} + \text{(CH}_3\text{)}_2\text{NH}

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂ (30%)AcOH, 50°C4-sulfobenzoic acid derivative75
KMnO₄ (dil.)H₂O, 25°COver-oxidized to sulfate<10

Selectivity : H₂O₂ selectively oxidizes the sulfamoyl group without affecting the triazole or benzamide moieties.

Reductive Amination of the Ethylene Linker

The ethylene (–CH₂CH₂–) spacer between the triazole and benzamide undergoes reductive amination:

–CH₂CH₂–+R–CHONaBH3CN–CH₂CH(NHR)–\text{–CH₂CH₂–} + \text{R–CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{–CH₂CH(NHR)–}

Aldehyde (R–CHO)Reducing AgentProductYield (%)Reference
FormaldehydeNaBH₃CNN-(2-(2H-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzylamine68

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the sulfamoyl group:

–SO₂N(CH₃)₂hν–SO- +- N(CH₃)₂\text{–SO₂N(CH₃)₂} \xrightarrow{h\nu} \text{–SO- } + \text{- N(CH₃)₂}

Wavelength (nm)SolventMajor ProductReference
254MeCN4-mercaptobenzoic acid

Key Stability Considerations

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly under strongly acidic/basic conditions.

  • Thermal Stability : Decomposes above 200°C via cleavage of the triazole-ethylene bond.

  • Light Sensitivity : Store in amber vials to prevent photodegradation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar triazole structures have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against various bacterial strains, indicating strong antibacterial properties . Furthermore, compounds with similar sulfonamide groups have been evaluated for their effectiveness against fungal infections as well .

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer effects. Research indicates that certain triazole derivatives can inhibit the growth of cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU) . The mechanism often involves the disruption of cellular processes critical for cancer cell proliferation.

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Sulfonamides are known inhibitors of dihydrofolate reductase, an essential enzyme in folate metabolism and a target for antimicrobial drugs. Studies on related compounds have shown promising results in inhibiting enzymes associated with diabetes and Alzheimer's disease, such as α-glucosidase and acetylcholinesterase .

Agricultural Applications

Fungicides and Herbicides

The structural characteristics of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide make it a candidate for development as a fungicide or herbicide. Triazole derivatives are widely recognized for their efficacy in controlling fungal pathogens in crops. The incorporation of the sulfonamide group may enhance the compound's bioactivity and selectivity towards specific pests or diseases .

Materials Science

Polymer Chemistry

The triazole ring's ability to form stable bonds makes it a valuable component in polymer chemistry. Compounds like this compound can be utilized in the synthesis of functionalized polymers with enhanced mechanical properties and thermal stability. The presence of the triazole unit can facilitate cross-linking reactions that improve material performance under various conditions .

Case Studies

Study Application Findings
Study 1AntimicrobialMIC values ≤ 1.27 µM against multiple bacterial strains .
Study 2AnticancerIC50 values lower than 5-FU; effective against HCT116 cells .
Study 3Enzyme InhibitionEffective against α-glucosidase; potential for T2DM treatment .
Study 4Agricultural UsePromising results as a fungicide in crop protection .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole and benzamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylsulfamoyl group might enhance the compound’s solubility or binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)aniline

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide might exhibit unique properties due to the specific positioning of the triazole ring and the benzamide group, which could influence its biological activity and chemical reactivity.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4O2S

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study on similar triazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Antidiabetic Potential

The compound's structure suggests potential antidiabetic activity. Triazole derivatives have been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management. A related study found that triazole analogs could enhance β-cell survival and function under stress conditions .

Enzyme Inhibition

Triazole compounds often act as enzyme inhibitors. In particular, they have been studied for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The sulfamoyl group in the compound may enhance its binding affinity to such enzymes .

The biological activities of this compound likely involve multiple mechanisms:

  • Triazole Moiety : The 1,2,3-triazole ring is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
  • Sulfamoyl Group : This functional group may enhance solubility and bioavailability, facilitating better interaction with target sites in biological systems.

Research Findings

A summary of key studies related to the biological activity of triazole compounds is presented below:

StudyFocusFindings
AntimicrobialIdentified triazole derivatives with significant activity against bacteria
AntidiabeticDemonstrated protective effects on β-cells from ER stress
Enzyme InhibitionShowed potential as acetylcholinesterase inhibitors

Case Studies

  • Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced their antimicrobial potency significantly.
  • Diabetes Management : In vitro studies using INS-1 pancreatic β-cells revealed that compounds with a similar structure to this compound improved cell viability under glucose-induced stress conditions.

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions involving:

  • Coupling reactions : Amide bond formation between 4-(N,N-dimethylsulfamoyl)benzoic acid derivatives and triazole-containing amines, often using carbodiimide-based coupling agents (e.g., EDC/HCl) .
  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct alkylation of pre-formed triazoles .
  • Purification : Flash chromatography (gradient elution with ethyl acetate/n-heptane) or preparative HPLC under acidic conditions to isolate intermediates and final products . Key intermediates are characterized by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm structural integrity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR are used to verify the presence of the triazole ring (δ ~7.8–8.0 ppm for triazole protons) and dimethylsulfamoyl group (δ ~2.8–3.0 ppm for N-methyl protons) .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity (e.g., [M+H]+^+ peaks) .
  • FT-IR : Absorbance bands for amide C=O (~1650–1700 cm1^{-1}) and sulfonamide S=O (~1150–1350 cm1^{-1}) .

Q. How is the compound initially screened for biological activity in academic research?

  • Receptor binding assays : Testing against targets like TRPM8 (a cold-sensing ion channel) using fluorometric or electrophysiological methods, given structural similarities to known antagonists .
  • Enzyme inhibition studies : Evaluating sulfamoyl group interactions with enzymes (e.g., carbonic anhydrases) via colorimetric assays .

Advanced Research Questions

Q. How can structural modifications to the triazole or sulfamoyl moieties enhance target selectivity or potency?

  • Triazole substitution : Replacing the triazole with other heterocycles (e.g., imidazole) alters steric and electronic properties, impacting receptor binding kinetics .
  • Sulfamoyl optimization : Introducing bulkier alkyl groups (e.g., cyclopropyl) instead of dimethyl substituents can improve metabolic stability, as seen in antiarrhythmic benzamide derivatives .
  • Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes, followed by synthesis and in vitro validation .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Crystallization difficulties : The flexible triazole-ethyl linker and sulfamoyl group hinder crystal formation. Co-crystallization with target proteins (e.g., TRPM8) or using high-resolution synchrotron sources improves data quality .
  • Software tools : SHELXL (for small-molecule refinement) and CrystalExplorer (Hirshfeld surface analysis) resolve ambiguities in electron density maps .

Q. How can researchers resolve contradictions between predicted and observed biological activity data?

  • Case study : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., buffer pH affecting sulfamoyl ionization). Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) clarifies results .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may contribute to off-target effects .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Asymmetric synthesis : Catalytic methods employing chiral ligands (e.g., BINOL-derived phosphoric acids) during triazole formation or amide coupling .

Q. How are computational methods integrated to study the compound’s mechanism of action?

  • Docking studies : Protein-ligand interactions are modeled using crystal structures of homologous receptors (e.g., TRPM8 PDB: 6NR2). Charge distributions for the sulfamoyl group are calculated via DFT (B3LYP/6-31G**) .
  • Pharmacophore mapping : QSAR models identify critical features (e.g., hydrogen-bond acceptors in the triazole) for activity .

Methodological Notes

  • Synthesis optimization : Reaction temperatures >80°C and prolonged reflux (24–48 h) improve yields for triazole-ethyl intermediates .
  • Data interpretation : 1H NMR^1 \text{H NMR} coupling constants (J = 2–3 Hz) distinguish between axial and equatorial triazole conformers .
  • Contradiction resolution : Conflicting bioactivity data require cross-disciplinary validation (e.g., combining electrophysiology with molecular modeling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.